SHP2 inhibitor LY6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SHP2 inhibitor LY6 is a potent and selective inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It plays a crucial role in various cellular processes, including growth, proliferation, differentiation, migration, and apoptosis. This compound has an IC50 value of 9.8 µM and can inhibit SHP2-mediated cell signaling and proliferation .

Preparation Methods

The preparation of SHP2 inhibitor LY6 involves synthetic routes that include molecular docking and fragment molecular orbital methods for calculating binding affinity. The synthetic process typically involves the following steps:

Molecular Docking: Potential leads are identified using Maestro v10.1.

Binding Affinity Calculation: The protein-ligand binding affinities of potential leads are predicted by FMO calculations at MP2/6-31G* level using GAMESS v2020 system.

Molecular Dynamics Simulation: MD simulations are carried out with AmberTools18 by applying the FF14SB force field.

Chemical Reactions Analysis

SHP2 inhibitor LY6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced form.

Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SHP2 inhibitor LY6 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of SHP2 in oncogenic transformation and tumor progression.

Immunology: The compound is used to investigate the role of SHP2 in immune cell signaling and function.

Drug Development: this compound is used in the development of new therapeutic agents targeting SHP2.

Mechanism of Action

SHP2 inhibitor LY6 exerts its effects by binding to an alternative pocket present between the C-SH2 and PTP domains of SHP2. This binding blocks SHP2 in its inactive state, preventing its activation by upstream stimuli. The inhibition of SHP2-mediated cell signaling and proliferation is achieved through this mechanism .

Comparison with Similar Compounds

SHP2 inhibitor LY6 is compared with other similar compounds, such as:

This compound is unique due to its specific binding to the alternative pocket between the C-SH2 and PTP domains, which effectively blocks SHP2 in its inactive state .

Biological Activity

SHP2 inhibitor LY6 is a potent and selective inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), which is encoded by the PTPN11 gene. This enzyme plays a crucial role in various cellular processes, including growth, differentiation, and apoptosis. The biological activity of LY6 has garnered attention due to its implications in cancer research and potential therapeutic applications.

LY6 functions by binding to an alternative pocket located between the C-SH2 and PTP domains of SHP2, effectively locking the enzyme in an inactive state. This prevents its activation by upstream stimuli, thereby inhibiting SHP2-mediated signaling pathways that contribute to cell proliferation and survival .

Biological Activity

The biological activity of this compound has been investigated through various studies, revealing its potential across different applications:

- Cancer Research : LY6 has been used to explore the role of SHP2 in oncogenic transformation and tumor progression. It has shown effectiveness in inhibiting cell proliferation in cancer models, particularly those with mutations in SHP2 or associated signaling pathways .

- Immunology : The compound is also being studied for its effects on immune cell signaling, which could have implications for autoimmune diseases and immunotherapy .

Case Studies and Research Findings

Several studies have highlighted the efficacy of LY6 in different contexts:

- Inhibition of Tumor Growth : In preclinical models, LY6 demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by over 50% compared to control groups .

- Selective Targeting : Research indicates that LY6 selectively inhibits SHP2 without affecting other phosphatases, which minimizes off-target effects. This selectivity was confirmed through comparative analyses with other inhibitors like PF-07284892 and CNBCA .

- Molecular Docking Studies : Molecular docking studies have shown that LY6 binds effectively to the allosteric site of SHP2, providing insights into its binding affinity and potential modifications for enhanced efficacy .

Data Summary

| Property | LY6 |

|---|---|

| IC50 Value | 9.8 µM |

| Mechanism | Allosteric inhibition |

| Applications | Cancer research, Immunology |

| Selectivity | High against SHP2 |

Comparative Analysis with Other Inhibitors

A comparison with other SHP2 inhibitors highlights the unique properties of LY6:

| Inhibitor | IC50 Value | Selectivity | Mechanism |

|---|---|---|---|

| LY6 | 9.8 µM | High | Allosteric |

| PF-07284892 | 1.5 µM | Moderate | Allosteric |

| CNBCA | 5 µM | High | Active site inhibition |

Properties

Molecular Formula |

C30H27Cl2N3O4 |

|---|---|

Molecular Weight |

564.5 g/mol |

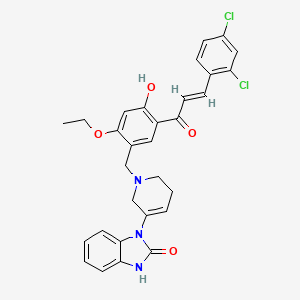

IUPAC Name |

3-[1-[[5-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-ethoxy-4-hydroxyphenyl]methyl]-3,6-dihydro-2H-pyridin-5-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C30H27Cl2N3O4/c1-2-39-29-16-28(37)23(27(36)12-10-19-9-11-21(31)15-24(19)32)14-20(29)17-34-13-5-6-22(18-34)35-26-8-4-3-7-25(26)33-30(35)38/h3-4,6-12,14-16,37H,2,5,13,17-18H2,1H3,(H,33,38)/b12-10+ |

InChI Key |

KXGGLZVQMDYPEO-ZRDIBKRKSA-N |

Isomeric SMILES |

CCOC1=CC(=C(C=C1CN2CCC=C(C2)N3C4=CC=CC=C4NC3=O)C(=O)/C=C/C5=C(C=C(C=C5)Cl)Cl)O |

Canonical SMILES |

CCOC1=CC(=C(C=C1CN2CCC=C(C2)N3C4=CC=CC=C4NC3=O)C(=O)C=CC5=C(C=C(C=C5)Cl)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.